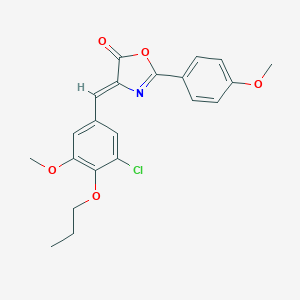![molecular formula C22H16FN3O3 B283855 N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide is not fully understood. However, studies have suggested that the compound inhibits the activity of certain enzymes and proteins that are involved in the progression of various diseases. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models. The compound has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of certain enzymes and proteins, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide. These include the development of new synthetic methods to improve the yield and purity of the compound, the study of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action and biochemical and physiological effects. Additionally, further studies are needed to determine the safety and toxicity of the compound and to optimize its dosing and administration.
In conclusion, N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide is a chemical compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide involves the reaction of 4-fluoroaniline, 4-methoxybenzoyl chloride, and 5-amino-1,2,4-oxadiazole in the presence of a base. The reaction is carried out in a suitable solvent and under specific conditions to obtain the desired product. The yield and purity of the product depend on the reaction conditions and the quality of the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide has been extensively studied in various scientific research fields. It has shown potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. The compound has also been studied for its antibacterial and antifungal properties.
Eigenschaften
Molekularformel |
C22H16FN3O3 |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H16FN3O3/c1-28-19-12-6-15(7-13-19)21(27)24-18-10-4-14(5-11-18)20-25-22(29-26-20)16-2-8-17(23)9-3-16/h2-13H,1H3,(H,24,27) |
InChI-Schlüssel |
VCFDUOPPINNGNB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283772.png)
![4-bromo-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283776.png)
![4-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283778.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283782.png)
![N-(4-butoxybenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283784.png)
![methyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283790.png)
![ethyl {2-ethoxy-6-iodo-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283791.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283794.png)
![4-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B283796.png)


